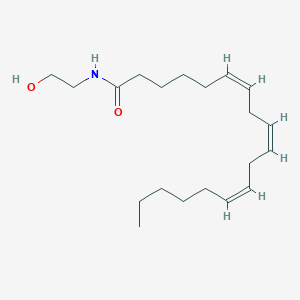

N-(6Z,9Z,12Z-octadecatrienoyl)-ethanolamine

Description

Properties

IUPAC Name |

(6Z,9Z,12Z)-N-(2-hydroxyethyl)octadeca-6,9,12-trienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h6-7,9-10,12-13,22H,2-5,8,11,14-19H2,1H3,(H,21,23)/b7-6-,10-9-,13-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRDUNUMTOBLEPM-QNEBEIHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001202613 | |

| Record name | (6Z,9Z,12Z)-N-(2-Hydroxyethyl)-6,9,12-octadecatrienamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001202613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150314-37-7 | |

| Record name | (6Z,9Z,12Z)-N-(2-Hydroxyethyl)-6,9,12-octadecatrienamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150314-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6Z,9Z,12Z)-N-(2-Hydroxyethyl)-6,9,12-octadecatrienamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001202613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of .gamma.-Linolenoyl Ethanolamide typically involves the reaction of .gamma.-Linolenic acid with ethanolamine. This process can be catalyzed by various agents, including enzymes or chemical catalysts. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product yield and purity.

Industrial Production Methods

On an industrial scale, the production of .gamma.-Linolenoyl Ethanolamide may involve more sophisticated techniques such as continuous flow reactors and advanced purification methods. These methods ensure high efficiency and scalability, making the compound available for extensive research and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

.gamma.-Linolenoyl Ethanolamide undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidized derivatives, which may have different biological activities.

Reduction: Reduction reactions can modify the double bonds in the fatty acid chain, altering the compound’s properties.

Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce hydroxylated or epoxidized derivatives, while reduction can yield saturated or partially saturated compounds. Substitution reactions can introduce new functional groups, creating a diverse array of derivatives with potentially unique biological activities.

Scientific Research Applications

Chemistry

In chemistry, .gamma.-Linolenoyl Ethanolamide is studied for its unique chemical properties and reactivity. Researchers explore its potential as a building block for synthesizing more complex molecules and its interactions with various chemical reagents.

Biology

In biological research, .gamma.-Linolenoyl Ethanolamide is investigated for its role as an endocannabinoid. Studies focus on its effects on cellular signaling pathways, its interaction with cannabinoid receptors, and its potential therapeutic applications in treating conditions like inflammation, pain, and neurodegenerative diseases.

Medicine

In medicine, .gamma.-Linolenoyl Ethanolamide is explored for its potential as a therapeutic agent. Its ability to modulate the endocannabinoid system makes it a candidate for developing treatments for various medical conditions, including chronic pain, anxiety, and metabolic disorders.

Industry

In the industrial sector, .gamma.-Linolenoyl Ethanolamide is used in the development of new pharmaceuticals and nutraceuticals. Its unique properties make it valuable for creating products that target the endocannabinoid system, offering potential benefits in health and wellness.

Mechanism of Action

.gamma.-Linolenoyl Ethanolamide exerts its effects primarily through its interaction with cannabinoid receptors, specifically CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes. By binding to these receptors, .gamma.-Linolenoyl Ethanolamide can modulate pain perception, immune response, and other critical functions. The molecular pathways involved include the activation of G-protein coupled receptors and subsequent intracellular signaling cascades that influence gene expression and cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

NAE 18:3 shares structural and functional similarities with other N-acyl ethanolamines, particularly those differing in chain length, double bond positions, or saturation. Below is a detailed comparative analysis:

Table 1: Structural and Functional Comparison of N-Acyl Ethanolamines

Key Differences and Implications

Double Bond Positioning: NAE 18:3 (6Z,9Z,12Z) vs. α-Linolenoyl-EA (9Z,12Z,15Z): The shift in the first double bond from position 6 to 9 alters lipid solubility and receptor binding affinity. For example, α-linolenoyl-EA is associated with anti-inflammatory effects in neural tissues , whereas γ-linolenoyl-EA may preferentially activate TRPV1 channels .

Chain Length: Dihomo derivatives (C20/C22) vs. C18 NAEs: Longer chains (e.g., dihomolinoleoyl-EA) enhance membrane integration and may prolong signaling duration. Dihomo-α-linolenoyl-EA (C20:3) serves as a precursor for eicosanoids, linking it to inflammatory pathways .

Biological Activity: Linoleoyl-EA (NAE 18:2): With only two double bonds, it exhibits higher metabolic stability than tri-unsaturated NAEs, making it a stronger candidate for appetite modulation . Phospholipid Derivatives: Compounds like PE(18:3(6Z,9Z,12Z)/PGE2) () integrate NAE 18:3 into phospholipids, highlighting its role in membrane dynamics and oxidative signaling.

Physicochemical Properties

- Solubility: Unsaturation degree inversely correlates with melting points. NAE 18:3 (three double bonds) is more fluid than Linoleoyl-EA (two double bonds), enhancing its interaction with aqueous environments.

- Receptor Affinity: The 6Z,9Z,12Z configuration in NAE 18:3 may reduce CB1 receptor binding compared to Anandamide (20:4, ω-6) but increase affinity for non-cannabinoid targets like TRP channels .

Biological Activity

N-(6Z,9Z,12Z-octadecatrienoyl)-ethanolamine, also known as phosphatidylethanolamine (PE) with specific fatty acid composition, is a glycerophospholipid that plays crucial roles in cellular functions and signaling pathways. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by its unique structure comprising an ethanolamine backbone linked to a fatty acid chain with three double bonds at the 6th, 9th, and 12th positions. This structure contributes to its fluidity and functionality within biological membranes.

Biological Functions

- Cell Membrane Composition :

- Signaling Molecules :

- Role in Metabolism :

Case Studies

- A study on the effects of various phospholipids, including this compound, demonstrated its role in modulating inflammatory responses in macrophages. The study found that treatment with this compound resulted in a significant reduction in nitric oxide production (IC50 = 36.5 µM), indicating its potential anti-inflammatory properties .

- Another investigation highlighted alterations in metabolic pathways due to exposure to this phospholipid in Schistosoma mekongi. The metabolomic analysis revealed significant changes in the levels of metabolites associated with arachidonic acid metabolism after treatment with different concentrations of this compound .

-

Interaction with Ion Channels :

- Recent studies suggest that this compound may act as a modulator of ion channels such as KCNQ channels. By stabilizing the open conformation of these channels, it can influence neuronal excitability and neurotransmitter release.

- Regulation of Gene Expression :

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Cell Membrane Integrity | Contributes to membrane fluidity and structure |

| Signaling Pathways | Serves as a precursor for bioactive lipids |

| Inflammatory Response Modulation | Reduces nitric oxide production in macrophages |

| Metabolic Pathway Regulation | Alters arachidonic acid metabolism |

| Ion Channel Modulation | Stabilizes KCNQ channels affecting neuronal excitability |

Q & A

Q. What are the primary biosynthetic pathways for N-(6Z,9Z,12Z-octadecatrienoyl)-ethanolamine in humans, and how can they be experimentally validated?

- Methodological Answer : this compound (also termed γ-linolenoyl ethanolamide, NAE 18:3) is synthesized via phosphatidylethanolamine (PE) remodeling. Key pathways include:

- Phosphatidylcholine (PC) biosynthesis : Incorporates 18:3(6Z,9Z,12Z) acyl chains into PC species, which are hydrolyzed by phospholipase D to release ethanolamine derivatives .

- Direct N-acylation : Ethanolamine is conjugated to 6Z,9Z,12Z-octadecatrienoic acid via enzymatic acyltransferases (e.g., N-acyltransferase).

Experimental validation involves: - Radiolabeled precursors : Use [¹⁴C]-ethanolamine or deuterated fatty acids to track incorporation into PE/PC pools via LC-MS/MS.

- Enzyme inhibition assays : Knockdown of PLA2 or N-acyltransferase enzymes to observe pathway disruption.

Q. What analytical techniques are recommended for quantifying this compound in biological samples?

- Methodological Answer :

- HPLC-MS/MS : Employ reverse-phase C18 columns with electrospray ionization (ESI) in positive ion mode. Monitor the precursor ion m/z 322.3 → 62.0 (ethanolamine fragment) for quantification .

- NMR spectroscopy : Use ¹H-NMR to resolve double-bond geometry (6Z,9Z,12Z) via coupling constants and chemical shifts (δ 5.3–5.4 ppm for allylic protons) .

- Internal standards : Deuterated NAE 18:3 (e.g., d₄-NAE 18:3) ensures accuracy in complex matrices like plasma or tissue homogenates.

Advanced Research Questions

Q. How can researchers resolve contradictions in lipidomic datasets regarding this compound’s role in endocannabinoid signaling versus inflammatory pathways?

- Methodological Answer : Contradictions arise due to overlapping metabolic fates:

- Endocannabinoid mimicry : NAE 18:3 weakly binds CB1/CB2 receptors. Validate via competitive binding assays using [³H]-CP55940 and HEK293 cells expressing recombinant receptors .

- Pro-inflammatory mediators : Oxidative metabolites (e.g., epoxy-NAEs) activate TRPV1. Differentiate pathways using:

- Lipidomics : Untargeted LC-IMS-MS to identify oxidized species (e.g., m/z 337.3 for 12,13-epoxy-NAE 18:3).

- Gene knockout models : Compare wild-type and COX-2⁻/⁻ mice to assess cyclooxygenase-dependent inflammatory effects .

Q. What experimental strategies can distinguish this compound from its structural isomers (e.g., α-linolenoyl ethanolamide)?

- Methodological Answer : Isomers differ in double-bond positions:

- GC-MS with derivatization : Convert to picolinyl esters and analyze fragmentation patterns. For 6Z,9Z,12Z vs. 9Z,12Z,15Z isomers, diagnostic ions at m/z 108 (Δ6) vs. m/z 150 (Δ15) confirm positions .

- Silver-ion chromatography : Utilize Ag⁺-coated columns to separate isomers based on double-bond planarity differences .

Q. How can researchers characterize the oxidized phosphatidylethanolamine derivatives containing this compound in disease models?

- Methodological Answer : Oxidized PE species (e.g., PE(18:3(6Z,9Z,12Z)/PGE2)) are biomarkers of oxidative stress:

- Multi-modal imaging : MALDI-TOF imaging mass spectrometry localizes oxidized PE in tissues (e.g., lung or brain sections) .

- Stable isotope tracing : Administer ¹³C-18:3(6Z,9Z,12Z) fatty acid to track incorporation into oxidized PE via high-resolution Orbitrap MS .

Methodological Challenges and Solutions

Q. What protocols ensure safe handling of this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Work in fume hoods to avoid inhalation of aerosols (evidenced by respiratory irritation in preliminary toxicology studies) .

- Waste disposal : Neutralize ethanolamine derivatives with 1M HCl before disposal to prevent environmental contamination.

Data Interpretation and Validation

Q. How should researchers address discrepancies in lipid nomenclature databases for this compound?

- Methodological Answer : Cross-reference identifiers from authoritative databases:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.